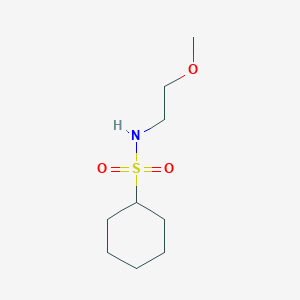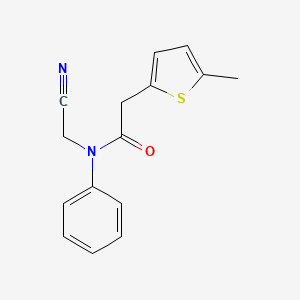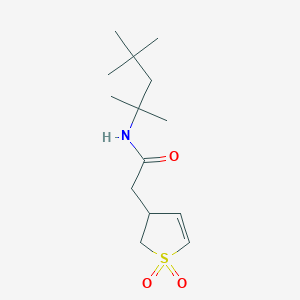![molecular formula C15H13BrN2O3 B7572470 Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate, also known as BRD7552, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool compound for research purposes.
Mecanismo De Acción
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate inhibits cGAS by binding to a specific pocket on the enzyme, preventing it from catalyzing the formation of cyclic GMP-AMP (cGAMP). This leads to a reduction in the activation of the STING pathway, which is responsible for the production of proinflammatory cytokines and type I interferons.
Biochemical and Physiological Effects
Inhibition of cGAS by Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate has been shown to reduce the production of proinflammatory cytokines and type I interferons in response to viral and bacterial infections. This has potential therapeutic implications for the treatment of autoimmune diseases and cancer, which are characterized by an overactive immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate has several advantages as a tool compound for research purposes. It is highly selective for cGAS, with minimal off-target effects on other enzymes. It is also cell-permeable, allowing for easy uptake and distribution in cell-based assays. However, its potency is relatively low, requiring high concentrations for effective inhibition. Additionally, its synthesis is complex and time-consuming, limiting its availability for widespread use.
Direcciones Futuras
There are several future directions for research on Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate. One area of focus is the development of more potent analogs with improved selectivity and efficacy. Another area of interest is the investigation of its potential therapeutic applications in the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to elucidate the downstream effects of cGAS inhibition by Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate on the immune response and cellular signaling pathways.
Métodos De Síntesis
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate can be synthesized through a multistep process involving the reaction of 5-bromonicotinic acid with thionyl chloride, followed by reaction with methyl 2-phenylacetate and ammonia. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate has been identified as a potential tool compound for research purposes due to its ability to inhibit the enzyme cyclic GMP-AMP synthase (cGAS). This enzyme plays a crucial role in the innate immune response to viral and bacterial infections, and its inhibition has been shown to have therapeutic potential in the treatment of autoimmune diseases and cancer.
Propiedades
IUPAC Name |
methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-15(20)13(10-5-3-2-4-6-10)18-14(19)11-7-12(16)9-17-8-11/h2-9,13H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROMMAWTPXQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)


![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)

![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)